Technical Documentation Center

1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone
  • CAS: 104182-22-1

Core Science & Biosynthesis

Foundational

Physicochemical properties of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone in Advanced Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the rap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex heteroaromatic scaffolds is paramount. 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone (CAS: 104182-22-1) has emerged as a highly versatile, bifunctional building block. It is prominently featured in the synthesis of Diacylglycerol Kinase Zeta (DGKζ) inhibitors for immuno-oncology [1] and as a crucial linkage intermediate in the development of Proteolysis Targeting Chimeras (PROTACs) [2].

As a Senior Application Scientist, I have structured this guide to move beyond basic molecular descriptions. Here, we deconstruct the physicochemical rationale behind the molecule's design, explore its reactivity profile, and detail field-proven, self-validating experimental protocols for its synthesis and downstream application.

Structural Deconstruction and Causality

The utility of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone is dictated by three distinct structural domains, each engineered for a specific chemical purpose:

  • The Isoxazole Core: This 5-membered heteroaromatic ring acts as a rigid, polar spacer. It is a well-documented bioisostere for amides and esters, providing metabolic stability while maintaining critical hydrogen-bond acceptor interactions through its nitrogen and oxygen atoms.

  • The 3-Benzyloxy Group: The choice of a benzyl ether over a simple methoxy or ethoxy group is a deliberate strategic decision. The benzyloxy moiety provides a lipophilic anchor that enhances the molecule's solubility in organic solvents during early-stage synthesis. More importantly, it serves as a robust protecting group for the 3-hydroxyisoxazole pharmacophore. Unlike methoxy groups—which require harsh Lewis acids (e.g., BBr 3​ ) for deprotection that can destroy the fragile isoxazole ring—the benzyl group can be cleanly removed via mild catalytic hydrogenolysis (Pd/C, H 2​ ) late in the synthetic sequence.

  • The α -Bromo Ketone: Located at the 5-position, this moiety is the primary reactive center. The adjacent electron-withdrawing carbonyl group drastically increases the electrophilicity of the α -carbon, while the bromide acts as an excellent leaving group. This creates an ideal setup for rapid S N​ 2 nucleophilic attack, specifically tailored for the construction of aminothiazole rings via the Hantzsch synthesis.

Quantitative Physicochemical Data

To predict the behavior of this intermediate in both synthetic workflows and biological environments, we must analyze its physicochemical descriptors [3]. The data is summarized in the tables below.

Table 1: Fundamental Physicochemical Properties
PropertyValueCausality / Implication in Synthesis
Chemical Formula C 12​ H 10​ BrNO 3​ Provides a balanced ratio of heteroatoms to carbon, ensuring moderate polarity.
Molecular Weight 296.12 g/mol Ideal mass for a building block; allows downstream products to remain within Lipinski's Rule of 5.
Physical State Solid (typically off-white)Facilitates easy handling, weighing, and purification via recrystallization.
LogP (Predicted) ~2.8The lipophilic benzyl group balances the polar isoxazole, ensuring high solubility in solvents like THF, EtOAc, and DCM.
Table 2: Predictive ADME & Structural Descriptors
DescriptorValueRelevance to Drug Design
Topological Polar Surface Area (TPSA) 52.3 ŲFalls well below the 140 Ų threshold, indicating excellent potential for passive membrane permeability in final drug candidates.
Hydrogen Bond Donors (HBD) 0Prevents unwanted intermolecular aggregation during synthesis.
Hydrogen Bond Acceptors (HBA) 4Allows the final scaffold to engage in critical kinase hinge-binding interactions.
Rotatable Bonds 5Provides enough flexibility for the molecule to adopt optimal binding conformations without excessive entropic penalty.

Synthetic Workflow: A Self-Validating Protocol

The synthesis of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone from its carboxylic acid precursor requires precise control to prevent over-bromination or cleavage of the ether linkage.

Workflow SM 3-(Benzyloxy)isoxazole-5-carboxylic acid CAS: 2552-54-7 WA Weinreb Amide Formation SM->WA EDCI, HOBt NHMe(OMe) MK Methyl Ketone Intermediate WA->MK MeMgBr THF, 0°C BK 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone CAS: 104182-22-1 MK->BK CuBr2, EtOAc/CHCl3 Reflux

Synthetic workflow for 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone.
Protocol 1: α -Bromination of the Methyl Ketone

Expertise Note: While elemental bromine (Br 2​ ) is a common brominating agent, it often leads to dibromination and can undergo electrophilic aromatic substitution on the electron-rich benzyloxy ring. We utilize Copper(II) Bromide (CuBr 2​ ) as a heterogeneous, mild alternative that guarantees mono-bromination exclusively at the α -position.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(3-(benzyloxy)isoxazol-5-yl)ethanone (1.0 eq, 10 mmol) in a 1:1 mixture of Ethyl Acetate and Chloroform (50 mL).

  • Reagent Addition: Add Copper(II) Bromide (2.0 eq, 20 mmol) to the stirring solution. The mixture will appear as a dark green/black suspension.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 75°C) under a nitrogen atmosphere.

  • Self-Validating Indicator: As the reaction proceeds, the dark CuBr 2​ solid is consumed and reduced to Copper(I) Bromide (CuBr), which precipitates as a dense, white solid. This distinct color transition (black/green to white) serves as a visual, self-validating marker that the reaction is reaching completion, minimizing the need for constant LC-MS sampling.

  • Workup: Once the solid is entirely white (typically 4-6 hours), cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the CuBr salts.

  • Isolation: Wash the filtrate with saturated aqueous NaHCO 3​ , dry over anhydrous MgSO 4​ , and concentrate under reduced pressure to yield the target α -bromo ketone as an off-white solid.

Application in Drug Development: The Hantzsch Thiazole Pathway

The primary utility of this compound is its rapid conversion into complex aminothiazoles, a structural motif heavily utilized in DGK ζ inhibitors to enhance T-cell mediated immune responses[1].

Pathway A Alpha-Bromo Ketone (Electrophile) C S-Alkylated Isothiourea (Unstable Intermediate) A->C B Thiourea (Nucleophile) B->C D Intramolecular Cyclization (Amine attacks Carbonyl) C->D E Dehydration (-H2O) D->E F Substituted Aminothiazole (Target Scaffold) E->F

Hantzsch thiazole synthesis mechanism utilizing the alpha-bromo ketone.
Protocol 2: Synthesis of 4-(3-(Benzyloxy)isoxazol-5-yl)thiazol-2-amine

Expertise Note: The choice of solvent is critical here. Ethanol is selected because it solubilizes both the bromoethanone and thiourea at elevated temperatures. However, the resulting aminothiazole forms a hydrobromide salt which is highly insoluble in cold ethanol.

Step-by-Step Methodology:

  • Dissolution: Suspend 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone (1.0 eq, 5 mmol) in absolute ethanol (25 mL).

  • Nucleophilic Addition: Add thiourea (1.1 eq, 5.5 mmol) in a single portion.

  • Cyclization: Heat the mixture to reflux (78°C) for 2 hours. The initial S-alkylation occurs rapidly, followed by an intramolecular cyclization and dehydration sequence to form the aromatic thiazole ring.

  • Self-Validating Isolation: Remove the heat source and allow the flask to cool slowly to 0°C in an ice bath. The target compound will spontaneously precipitate as a crystalline hydrobromide salt. This precipitation drives the reaction equilibrium forward and acts as a self-purifying step, entirely bypassing the need for low-yield silica gel chromatography.

  • Collection: Filter the precipitate, wash with ice-cold ethanol (2 x 5 mL), and dry in a vacuum oven at 40°C.

Conclusion

1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone is a masterclass in functional group orchestration. By combining the metabolic stability of the isoxazole ring, the strategic protection of the benzyloxy group, and the high reactivity of the α -bromo ketone, this intermediate enables the rapid, scalable, and self-validating synthesis of advanced therapeutic scaffolds.

References

  • European Patent Office. (2021). SUBSTITUTED AMINOTHIAZOLES AS DGKZETA INHIBITORS FOR IMMUNE ACTIVATION (EP 4139287 B1).
  • World Intellectual Property Organization. (2019). Modulators of proteolysis and associated methods of use (WO2019195609A2).
Exploratory

The Bifunctional Linchpin: 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone in Advanced Pharmaceutical Synthesis

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, biologically active scaffolds relies heavily on bifunctional intermediates. 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone stands out as a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active scaffolds relies heavily on bifunctional intermediates. 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone stands out as a highly versatile, dual-action building block. It combines the extreme electrophilicity of an α -bromo ketone with the strategic masking capabilities of a 3-benzyloxyisoxazole ring. This whitepaper deconstructs the mechanistic utility of this intermediate, detailing its role in constructing complex heterocycles (such as isoxazolyl-thiazoles) and its critical function as a bioisosteric prodrug mask in the total synthesis of complex antibiotics and CNS-active agents.

Structural Deconstruction & Mechanistic Rationale

The synthetic power of 1-(3-(benzyloxy)isoxazol-5-yl)-2-bromoethanone is derived from its two distinct functional hemispheres:

  • The α -Bromo Ketone Terminus (Electrophilic Hub): The adjacent carbonyl group drastically lowers the energy of the σ∗ orbital of the C-Br bond. This facilitates rapid, low-activation-energy nucleophilic attack ( SN​2 ). Bromine is strategically chosen over chlorine (which requires harsher, higher-temperature conditions that could degrade the molecule) and iodine (which is prone to photolytic degradation and undesired redox side reactions)[1].

  • The 3-Benzyloxyisoxazole Core (Masked Bioisostere): The isoxazole ring is a well-documented planar bioisostere. The benzyloxy ether serves a dual purpose: it provides robust lipophilicity and steric shielding during harsh upstream reactions (such as strong base-mediated cyclizations), and it acts as a traceless protecting group that can be cleanly removed via hydrogenolysis to reveal a 3-hydroxyisoxazole—a potent carboxylic acid bioisostere[2],[3].

Core Application 1: Isoxazolyl-Thiazole Scaffold Generation

One of the primary applications of this intermediate is the rapid construction of 4-(isoxazol-5-yl)thiazoles via the Hantzsch thiazole synthesis. This scaffold is a privileged pharmacophore found in AKT1 kinase inhibitors (anticancer agents)[4], antiallergic oxamic acids[5], and novel oxysterol-binding protein (OSBP) inhibitors used as potent fungicides[6].

Mechanistic Workflow

The reaction between 1-(3-(benzyloxy)isoxazol-5-yl)-2-bromoethanone and a thioamide or thiourea proceeds through a self-assembling cascade. The sulfur atom (a soft nucleophile) selectively attacks the α -carbon, displacing the bromide. Subsequent intramolecular condensation between the nitrogen and the carbonyl carbon yields the thiazole ring[5].

Workflow of Hantzsch thiazole synthesis using the bromoethanone intermediate.

Self-Validating Experimental Protocol: Synthesis of 4-(3-(Benzyloxy)isoxazol-5-yl)thiazol-2-amine

To ensure scientific integrity and reproducibility, the following protocol incorporates built-in validation checkpoints.

  • Step 1: Initiation & Solvation. Dissolve 1.0 equivalent of 1-(3-(benzyloxy)isoxazol-5-yl)-2-bromoethanone in anhydrous ethanol (0.2 M). Causality: Ethanol is selected because its protic nature stabilizes the leaving bromide ion during the initial SN​2 attack, while its boiling point (78°C) provides optimal thermal energy for cyclodehydration without degrading the isoxazole core.

  • Step 2: Nucleophilic Addition. Add 1.1 equivalents of thiourea. Stir at room temperature for 30 minutes. Validation Checkpoint 1: TLC (Hexanes/EtOAc 3:1) should show the disappearance of the highly UV-active bromoethanone spot and the appearance of a baseline-polar isothiouronium intermediate.

  • Step 3: Cyclodehydration. Elevate the temperature to reflux (80°C) for 2–4 hours. Causality: Heat drives the elimination of water, aromatizing the newly formed thiazole ring.

  • Step 4: Isolation & Validation. Cool the mixture to 0°C to induce precipitation. Filter and wash with cold ethanol. Validation Checkpoint 2: LC-MS analysis must confirm the mass shift corresponding to the exact loss of HBr and H 2​ O. 1 H NMR should reveal the disappearance of the α -protons ( 4.5 ppm) and the emergence of a sharp thiazole aromatic singlet ( 7.2 ppm)[1].

Core Application 2: Bioisosteric Masking in Complex Drug Design

Beyond heterocycle construction, the 3-benzyloxyisoxazole moiety is a legendary structural mask in total synthesis, most notably pioneered by Stork and Hagedorn, and extensively utilized by the Myers group at Harvard for the fully synthetic production of tetracycline antibiotics[3],[7].

The Tetracycline A-Ring Challenge

In tetracycline synthesis, the A-ring contains a highly sensitive vinylogous carbamic acid. The 3-benzyloxyisoxazole system perfectly masks this moiety. The benzyloxy group provides critical chemical stability against the strongly basic conditions (e.g., LDA, TMEDA at -78°C) required for the Michael-Claisen cyclization[3]. Post-cyclization, mild palladium-catalyzed hydrogenolysis selectively cleaves the benzyl ether and reduces the isoxazole N-O bond, unmasking the biologically essential A-ring without epimerizing the fragile polycyclic stereocenters[7].

3-Hydroxyisoxazole as a Carboxylic Acid Bioisostere

When the benzyloxy group is removed (deprotected) without cleaving the isoxazole ring, it yields a 3-hydroxyisoxazole. This heterocycle is a premier carboxylic acid bioisostere (pKa 4–5) found in potent GABA A​ receptor agonists like muscimol and various insecticidal agents[2],[8].

Deprotection pathway of 3-benzyloxyisoxazole to the active 3-hydroxyisoxazole bioisostere.

Quantitative Data Presentation

The decision to utilize a 3-hydroxyisoxazole (derived from our benzyloxy intermediate) over a standard carboxylic acid is driven by strict pharmacokinetic parameters, summarized below:

Physicochemical PropertyAliphatic Carboxylic Acid3-HydroxyisoxazoleImpact on Drug Design & Efficacy
Acidity (pKa) 4.5 - 5.0 4.0 - 5.5Maintains physiological ionization for target binding (e.g., Arg/Glu residues)[2],[9].
Geometry Tetrahedral adjacent, Planar headFully Planar HeterocyclePreserves spatial orientation; fits rigid receptor pockets (e.g., GABA A​ )[2],[8].
Lipophilicity (LogP) Generally LowModerately HigherSignificantly improves membrane permeability and blood-brain barrier penetration[10].
Metabolic Stability High risk of GlucuronidationResistantEliminates the formation of toxic, reactive acyl glucuronides and thioesters[9].

Conclusion & Future Perspectives

1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone is far more than a simple reagent; it is a strategic linchpin in advanced pharmaceutical synthesis. By leveraging the electrophilic α -bromo ketone, chemists can rapidly access biologically privileged isoxazolyl-thiazole architectures. Simultaneously, the 3-benzyloxyisoxazole moiety provides an elegant, traceless masking strategy for carboxylic acid bioisosteres and complex antibiotic A-rings. Mastery of this intermediate's reactivity profile enables the rational design of next-generation kinase inhibitors, CNS modulators, and fully synthetic polycyclic antibiotics.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Isoxazolyl-Thiazole Scaffolds via Hantzsch Cyclization using 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone

Introduction & Chemical Context Bifunctional heterocyclic scaffolds, particularly those combining isoxazole and thiazole rings, are highly prized in medicinal chemistry for their diverse biological activities, including...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Bifunctional heterocyclic scaffolds, particularly those combining isoxazole and thiazole rings, are highly prized in medicinal chemistry for their diverse biological activities, including antimicrobial, antiprotozoal, and antitumor properties[1]. The compound 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone serves as a premium, highly reactive α -bromoketone building block for assembling these complex architectures.

The strategic inclusion of the 3-benzyloxy moiety acts as a robust protecting group for the 3-hydroxyisoxazole core—a well-established bioisostere for carboxylic acids that is critical in drug design[2]. By masking the hydroxyl group, the benzyloxy ether prevents unwanted side reactions (such as O-alkylation) during the nucleophilic conditions of thiazole formation. This application note details the optimized, self-validating protocols for utilizing this specific reagent in the Hantzsch thiazole synthesis to generate highly functionalized isoxazol-5-yl-thiazole derivatives.

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, originally developed in 1887, remains the most robust and widely adopted methodology for constructing the thiazole nucleus[3]. When utilizing 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone, the electron-withdrawing nature of the isoxazole ring significantly enhances the electrophilicity of the adjacent α -carbon, accelerating the reaction cascade.

The transformation proceeds via a highly orchestrated sequence of events:

  • SN​2 Alkylation: The reaction initiates with a nucleophilic attack by the soft sulfur atom of a thioamide or thiourea on the α -carbon of the bromoketone. This displaces the bromide ion, forming an imino thioether intermediate[1].

  • Intramolecular Cyclization: The nitrogen atom of the thioamide/thiourea intermediate subsequently attacks the highly electrophilic carbonyl carbon, forming a 5-membered hydroxythiazoline intermediate[1].

  • Aromatization: Acid-catalyzed dehydration (loss of a water molecule) drives the aromatization process, yielding the thermodynamically stable conjugated thiazole ring[1].

Hantzsch_Mechanism A 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone (Alpha-bromoketone) C Imino Thioether Intermediate (S-alkylation) A->C Sulfur Attack (SN2) - HBr B Thioamide / Thiourea (Nucleophile) B->C D Hydroxythiazoline (Cyclization Intermediate) C->D Intramolecular N-attack on Carbonyl E Aromatization (Dehydration) D->E Proton Transfer F Isoxazolyl-Thiazole Product E->F Loss of Water

Mechanistic pathway of the Hantzsch thiazole synthesis.

Experimental Protocols

Self-Validating System: The following protocol is meticulously designed to minimize side reactions (e.g., debromination or self-condensation). By controlling the addition rate and leveraging the solubility profile of the intermediates, the product self-purifies by precipitating directly out of the reaction matrix.

Protocol A: General Synthesis of 2-Substituted-4-(3-(benzyloxy)isoxazol-5-yl)thiazoles

Reagents Required:

  • 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone (1.0 equiv, 1.0 mmol)

  • Thioamide or Thiourea derivative (1.1 equiv, 1.1 mmol)

  • Absolute Ethanol (10 mL)

  • Optional Catalyst: Triethylamine (TEA) (0.1 equiv) — Only required if using thioamide hydrochlorides to liberate the free base.

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide/thiourea (1.1 mmol) in 5 mL of absolute ethanol.

  • Controlled Addition: Dissolve 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone (1.0 mmol) in 5 mL of absolute ethanol. Add this solution dropwise to the stirring thioamide solution at room temperature over 10 minutes.

    • Causality Insight: Dropwise addition prevents localized high concentrations of the highly reactive α -bromoketone, mitigating the risk of dimerization or polymerization.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C). Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 3:1). The condensation of thioamides with α -halocarbonyl compounds typically reaches completion within 2 to 4 hours[1].

  • Workup: Upon completion, allow the mixture to cool to room temperature. The hydrobromide salt of the newly formed thiazole product will typically precipitate directly from the ethanolic solution.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (10 mL) to remove unreacted starting materials and non-polar impurities.

  • Neutralization (If free base is required): Suspend the solid in saturated aqueous NaHCO3​ (15 mL) and extract with Dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Experimental_Workflow Step1 Step 1: Reagent Preparation Equimolar Alpha-bromoketone & Thioamide Step2 Step 2: Hantzsch Cyclization Reflux in EtOH (78°C) for 2-4 hours Step1->Step2 Step3 Step 3: Workup & Isolation Precipitation, Filtration, Washing Step2->Step3 Step4 Step 4: Purification Recrystallization or Column Chromatography Step3->Step4 Step5 Step 5 (Optional): Deprotection Pd/C, H2 to yield 3-OH-isoxazole Step4->Step5

Step-by-step experimental workflow for thiazole cyclization.

Quantitative Data & Reaction Optimization

To demonstrate the robustness of this building block, Table 1 summarizes the optimization of reaction conditions. Ethanol at reflux remains the gold standard due to its ability to solubilize starting materials while precipitating the product, shifting the chemical equilibrium forward.

Table 1: Optimization of Hantzsch Cyclization Conditions

Solvent SystemTemperatureCatalystTime (h)Yield (%)Purity (HPLC)
Ethanol (Absolute) 78°C (Reflux) None 3.0 88% >95%
Methanol65°C (Reflux)None4.582%92%
DMF90°CNone1.575%85% (Requires column)
Water / EtOH (1:1)80°CNone6.060%90%
Solvent-Free (Neat)80°C (Grinding)None0.591%>96%

Expert Insight: While solvent-free conditions (grinding or neat heating) show excellent yields and atom economy—aligning perfectly with modern green chemistry principles[4]—ethanol reflux is highly recommended for standard benchtop scalability due to the ease of product isolation via direct precipitation.

Downstream Application: Deprotection of the Benzyloxy Group

The benzyloxy group is strategically chosen because it is exceptionally stable under the acidic conditions generated during the Hantzsch cyclization (release of HBr) but can be cleanly removed later to unmask the 3-hydroxyisoxazole pharmacophore[2].

Protocol B: Hydrogenolysis of the Benzyl Ether
  • Setup: Dissolve the protected isoxazolyl-thiazole intermediate (1.0 mmol) in 15 mL of Methanol or Ethyl Acetate in a heavy-walled reaction flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% by weight relative to the substrate). Caution: Pd/C is pyrophoric; add under an inert argon atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) using a balloon (1 atm). Stir vigorously at room temperature for 12 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free 3-hydroxyisoxazol-5-yl-thiazole derivative in near-quantitative yields.

References

  • Source: nih.
  • Source: kuey.
  • Source: intechopen.
  • Source: nih.

Sources

Application

Step-by-step preparation of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone from 3-benzyloxyisoxazole

Introduction & Strategic Rationale The 3-benzyloxyisoxazole motif is a highly versatile, masked vinylogous carbamic acid. It was famously pioneered by [1] and later elegantly utilized by [1] in the convergent, enantiosel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 3-benzyloxyisoxazole motif is a highly versatile, masked vinylogous carbamic acid. It was famously pioneered by [1] and later elegantly utilized by [1] in the convergent, enantioselective total synthesis of complex tetracycline antibiotics.

The target compound, 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone , serves as an advanced electrophilic building block. By functionalizing the C5 position of the isoxazole ring with an α -bromoketone, researchers unlock pathways for cross-coupling, thiazole/imidazole formations, and complex cyclization cascades critical in modern drug discovery.

Synthetic Strategy & Mechanistic Overview

This protocol utilizes a robust two-step synthetic sequence designed for high regioselectivity and functional group tolerance:

  • Regioselective Lithiation and Acylation : The C5 proton of 3-benzyloxyisoxazole is highly acidic due to the adjacent electronegative oxygen and nitrogen atoms. Deprotonation with n -butyllithium ( n -BuLi) at cryogenic temperatures (-78 °C) yields a stable 5-lithio intermediate[2]. Trapping this anion with N-methoxy-N-methylacetamide (Weinreb amide) ensures strict mono-acylation. The Weinreb amide forms a stable, metal-chelated tetrahedral intermediate that only collapses upon aqueous workup, preventing the over-addition of the organolithium reagent[3].

  • Electrophilic α -Bromination : The resulting methyl ketone is subjected to acid-catalyzed enolization followed by electrophilic bromination using N-bromosuccinimide (NBS). The use of catalytic p-toluenesulfonic acid (p-TsOH) provides a controlled reaction environment, avoiding the harsh, oxidative degradation often seen with liquid bromine, thereby preserving the sensitive benzyloxy ether[4].

Reaction Pathway Visualization

SyntheticPathway SM 3-Benzyloxyisoxazole INT1 5-Lithio-3-benzyloxyisoxazole SM->INT1 n-BuLi, THF -78 °C, 1 h INT2 1-(3-(Benzyloxy)isoxazol-5-yl)ethan-1-one INT1->INT2 Weinreb Amide -78 °C to RT, 2 h PROD 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone INT2->PROD NBS, p-TsOH MeCN, 70 °C, 4 h

Fig 1: Two-step synthetic workflow from 3-benzyloxyisoxazole to the target alpha-bromoketone.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )Eq.Mass/Vol (10 mmol)Function
Step 1: Acylation
3-Benzyloxyisoxazole175.191.01.75 gStarting Material
n -Butyllithium (2.5 M in hexanes)64.061.14.4 mLStrong Base
N-Methoxy-N-methylacetamide103.121.21.24 gAcylating Agent
Anhydrous Tetrahydrofuran (THF)72.11-30.0 mLSolvent
Step 2: Bromination
1-(3-(Benzyloxy)isoxazol-5-yl)ethan-1-one217.221.02.17 g*Intermediate
N-Bromosuccinimide (NBS)177.981.11.96 gBr + Source
p-Toluenesulfonic acid (p-TsOH·H 2​ O)190.220.10.19 gEnolization Catalyst
Acetonitrile (MeCN)41.05-40.0 mLSolvent

*Assumes quantitative progression from Step 1 for the sake of stoichiometric calculation.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(3-(benzyloxy)isoxazol-5-yl)ethan-1-one

Objective: Regioselective C5-lithiation and mono-acylation.

  • Preparation : Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon.

  • Dissolution : Charge the flask with 3-benzyloxyisoxazole (1.75 g, 10.0 mmol) and anhydrous THF (30 mL).

  • Cryogenic Cooling : Submerge the flask in a dry ice/acetone bath (-78 °C) and stir for 10 minutes to equilibrate.

  • Lithiation : Add n -butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol) dropwise via syringe over 10 minutes.

    • Causality Insight: Slow addition is critical. Rapid addition causes localized exothermic heating, which can trigger the undesired ring-opening fragmentation of the lithiated isoxazole into a ketenimine[2].

  • Maturation : Stir the resulting mixture at -78 °C for 45 minutes to ensure complete C5-deprotonation.

  • Acylation : Add N-methoxy-N-methylacetamide (1.24 g, 12.0 mmol) dropwise.

  • Reaction Progression : Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature over 1 hour.

    • Causality Insight: The Weinreb amide forms a rigid, metal-chelated 5-membered ring intermediate. This intermediate is stable at room temperature and resists premature collapse, preventing a second equivalent of the organolithium from attacking and forming a tertiary alcohol[3].

  • Quench & Extraction : Quench the reaction by adding saturated aqueous NH 4​ Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the methyl ketone.

Self-Validating System (QC Check 1): Analyze the intermediate via 1 H NMR (CDCl 3​ ). The successful formation of the product is confirmed by the disappearance of the isoxazole C5-H signal (typically ~8.2 ppm) and the appearance of a sharp 3H singlet at ~2.5 ppm corresponding to the new acetyl methyl group. The C4-H will appear as a distinct singlet at ~6.6 ppm.

Protocol B: Synthesis of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone

Objective: Controlled electrophilic α -bromination of the methyl ketone.

  • Setup : In a 100 mL round-bottom flask, dissolve 1-(3-(benzyloxy)isoxazol-5-yl)ethan-1-one (2.17 g, 10.0 mmol) in anhydrous acetonitrile (40 mL).

  • Reagent Addition : Add N-bromosuccinimide (1.96 g, 11.0 mmol) and p-TsOH·H 2​ O (0.19 g, 1.0 mmol, 10 mol%).

  • Thermal Activation : Heat the mixture to 70 °C and stir for 4 hours.

    • Causality Insight: The catalytic acid accelerates the enolization of the methyl ketone, which is the rate-determining step for electrophilic bromination. Acetonitrile provides excellent solubility for NBS and stabilizes the polar transition state of the bromination event without reacting with the electrophile.

  • Monitoring : Monitor the reaction via TLC or LC-MS until the starting material is fully consumed.

  • Workup : Cool to room temperature and quench with saturated aqueous NaHCO 3​ (20 mL) to neutralize the acid catalyst.

  • Extraction : Extract with Dichloromethane (3 x 25 mL). Wash the combined organic layers with water and brine, dry over MgSO 4​ , filter, and concentrate.

  • Purification : Purify the crude residue by flash chromatography (Silica gel, Hexanes/DCM gradient) to afford the target α -bromoketone as a solid[5].

Self-Validating System (QC Check 2): Analyze the final product via 1 H NMR (CDCl 3​ ). Successful bromination is confirmed by the disappearance of the acetyl 3H singlet at ~2.5 ppm, replaced by a new 2H singlet at ~4.3–4.5 ppm , which is highly characteristic of the −CH2​Br group.

References

  • Stork, G., & Hagedorn, A. A. (1978). 3-Benzyloxyisoxazole System in Construction of Tetracyclines. Journal of the American Chemical Society, 100(11), 3609–3611. URL:[Link]

  • Charest, M. G., Lerner, C. D., Brubaker, J. D., Siegel, D. R., & Myers, A. G. (2005). A Convergent Enantioselective Route to Structurally Diverse 6-Deoxytetracycline Antibiotics. Science, 308(5720), 395–398. URL:[Link]

  • Myers, A. G. et al. (2010). Synthesis of Tetracyclines and Analogues Thereof. United States Patent US7807842B2.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone

Welcome to the technical support guide for the synthesis of 1-(3-(benzyloxy)isoxazol-5-yl)-2-bromoethanone. This document is designed for researchers, medicinal chemists, and process development professionals who are wor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(3-(benzyloxy)isoxazol-5-yl)-2-bromoethanone. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable α-bromoketone intermediate. As a key building block, its purity and yield are paramount for the successful synthesis of downstream targets. This guide provides in-depth, experience-driven answers to common challenges, detailed protocols, and the fundamental science behind the recommended procedures.

Frequently Asked Questions (FAQs) & Synthesis Strategy

Q1: What is the most reliable overall strategy for synthesizing 1-(3-(benzyloxy)isoxazol-5-yl)-2-bromoethanone?

A1: The most robust and common approach is a two-stage synthesis. The first stage involves preparing the precursor ketone, 1-(3-(benzyloxy)isoxazol-5-yl)ethanone. The second, and more critical stage, is the selective α-bromination of this ketone. Direct synthesis routes are generally less efficient and prone to more side reactions. This staged approach allows for purification of the intermediate ketone, ensuring that the subsequent bromination step starts with clean material, which is crucial for achieving high yield and purity of the final product.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: α-Bromination A 3-(Benzyloxy)isoxazole-5-carboxylic acid B Activation (e.g., SOCl₂) A->B C Reaction with organometallic reagent (e.g., Me₂Cd or MeMgBr/Fe(acac)₃) B->C D 1-(3-(Benzyloxy)isoxazol-5-yl)ethanone C->D E 1-(3-(Benzyloxy)isoxazol-5-yl)ethanone F Selective Bromination (e.g., Br₂ in AcOH or NBS) E->F G 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone F->G

Caption: General two-stage synthetic workflow.

Q2: Why is the α-bromination of the precursor ketone the most challenging step?

A2: The α-bromination of ketones is a powerful but sensitive transformation.[1][2] The primary challenges are:

  • Controlling Stoichiometry: The reaction can easily proceed to di- or tri-bromination if excess brominating agent is used or if local concentrations become too high.[1]

  • Side Reactions: The isoxazole ring and the benzyl protecting group's aromatic ring are potential sites for unwanted electrophilic bromination, although the carbonyl group is deactivating.[3][4][5]

  • Reaction Conditions: The reaction is highly dependent on temperature, solvent, and the presence of acid or radical initiators. Finding the optimal balance to favor mono-bromination at the α-position is key.

Troubleshooting the α-Bromination Reaction

This section addresses the most common issues encountered during the conversion of 1-(3-(benzyloxy)isoxazol-5-yl)ethanone to its α-bromo derivative.

Q3: My reaction yields are consistently low. What are the likely causes and solutions?

A3: Low yields can stem from several factors. Use the following decision tree to diagnose the issue.

start Low Yield Observed tlc_check Analyze TLC/LC-MS of crude reaction mixture start->tlc_check sm_present Significant starting material (SM) remains tlc_check->sm_present sm_yes Yes sm_present->sm_yes sm_no No sm_present->sm_no cause_sm1 Cause: Incomplete reaction. Insufficient brominating agent or reaction time. sm_yes->cause_sm1 multiple_spots Multiple new spots observed sm_no->multiple_spots solution_sm1 Solution: Increase reaction time. Use 1.05-1.1 eq. of brominating agent. Slightly increase temperature. cause_sm1->solution_sm1 spots_yes Yes multiple_spots->spots_yes spots_no No multiple_spots->spots_no cause_spots1 Cause: Over-bromination (di-bromo product). Side-reactions (ring bromination). spots_yes->cause_spots1 streaking Cause: Product degradation. α-bromoketones can be unstable. spots_no->streaking solution_spots1 Solution: Lower temperature (0-5 °C). Add brominating agent dropwise. Use exactly 1.0 eq. of brominating agent. Consider a less reactive agent (e.g., NBS over Br₂). cause_spots1->solution_spots1 solution_streaking Solution: Ensure work-up is prompt and cold. Avoid strong bases during work-up. Purify quickly on silica gel. streaking->solution_streaking

Caption: Troubleshooting decision tree for low reaction yield.

Q4: I'm observing a significant amount of dibrominated product. How can I improve selectivity for mono-bromination?

A4: This is the most common problem and is a direct result of the reaction mechanism. The initial mono-bromination produces HBr as a byproduct. This HBr catalyzes the enolization of the remaining starting material, accelerating the reaction.[2][6] However, if the brominating agent is not consumed quickly, it can react with the enol of the mono-bromo product to form the dibromide.

Solutions:

  • Temperature Control: Perform the reaction at 0-5 °C. Lower temperatures slow the rate of the second bromination more significantly than the first.

  • Slow Addition: Add the brominating agent (e.g., a solution of Br₂ in acetic acid) dropwise over a prolonged period (30-60 minutes). This keeps the instantaneous concentration of the brominating agent low, favoring reaction with the more abundant starting material.

  • Stoichiometric Control: Use no more than 1.0 to 1.05 equivalents of the brominating agent. Precisely measure your starting material and the brominating agent.

Q5: Which brominating agent is best: Br₂, NBS, or something else?

A5: The choice depends on your scale, equipment, and tolerance for side products. Molecular bromine (Br₂) is cost-effective and highly reactive, but can be difficult to handle and is more prone to causing over-bromination and side reactions. N-Bromosuccinimide (NBS) is a solid, easier to handle, and often provides better selectivity for mono-bromination, especially when radical-initiated pathways are used for benzylic positions.[7] However, for α-bromination of ketones, it is often used under acidic conditions, similar to Br₂.

Parameter Molecular Bromine (Br₂) in Acetic Acid N-Bromosuccinimide (NBS) with Acid Catalyst
Physical Form Corrosive, volatile liquidCrystalline solid
Typical Conditions Acetic acid or CH₂Cl₂/HBr, 0 °C to RTAcetonitrile or THF, cat. H₂SO₄ or p-TsOH, RT
Selectivity Good, but sensitive to conditionsOften higher for mono-bromination
Primary Side Reaction Over-bromination (α,α-dibromo)Succinimide byproduct (usually easy to remove)
Handling Safety Requires fume hood, specialized handlingEasier and safer to handle and weigh
Recommendation Effective for large-scale synthesis with precise process control.Excellent for lab-scale synthesis and initial optimization due to better handling and selectivity.
Q6: I see evidence of bromination on one of the aromatic rings. How can I prevent this?

A6: While the carbonyl group deactivates the isoxazole ring to electrophilic substitution, the benzyloxy group is activating. Ring bromination is less common than over-bromination at the alpha position but can occur if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction times, or presence of a Lewis acid catalyst).

Solutions:

  • Avoid Lewis Acids: Do not use catalysts like AlCl₃ or FeCl₃, which strongly promote aromatic halogenation.[8] The reaction should proceed well under simple acid catalysis (HBr or AcOH).

  • Maintain Low Temperature: Keep the reaction temperature below room temperature.

  • Use a Non-Polar Solvent: Switching from acetic acid to a less polar solvent like dichloromethane (DCM) or carbon tetrachloride can sometimes disfavor ring bromination.

Detailed Experimental Protocols

These protocols are representative and may require optimization based on your specific equipment and reagent purity.

Protocol 1: Synthesis of 1-(3-(Benzyloxy)isoxazol-5-yl)ethanone (Precursor)

This procedure assumes the availability of 3-(benzyloxy)isoxazole-5-carboxylic acid, which can be prepared via established literature methods involving cycloaddition.[9][10]

  • Acid Chloride Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend 3-(benzyloxy)isoxazole-5-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, ~10 mL per gram of acid). Add oxalyl chloride (1.5 eq.) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step.

  • Ketone Formation: In a separate flame-dried flask, prepare a solution of a suitable methylating agent. For improved safety and selectivity over Grignard reagents, using organocadmium reagents or iron-catalyzed cross-coupling is advisable. For example, add the crude acid chloride (dissolved in anhydrous THF) dropwise to a pre-formed solution of dimethylcadmium (Me₂Cd, ~0.6 eq.) in THF at 0 °C.

  • Work-up: Stir the reaction at room temperature overnight. Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure ketone as a solid.

Protocol 2: α-Bromination using Br₂ in Acetic Acid
  • Dissolution: Dissolve 1-(3-(benzyloxy)isoxazol-5-yl)ethanone (1.0 eq.) in glacial acetic acid (~15 mL per gram) in a flask protected from light.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Bromine Addition: Prepare a solution of molecular bromine (1.02 eq.) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred ketone solution over 30-45 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours after the addition is finished.

  • Quenching and Work-up: Once the starting material is consumed, pour the reaction mixture slowly into a vigorously stirred beaker of ice water. The product often precipitates as a solid. If it remains an oil, extract with DCM (3x).

  • Washing: Wash the combined organic layers (or the dissolved solid) with cold water, then with a cold, dilute aqueous solution of sodium thiosulfate (to quench excess bromine), followed by saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<40 °C). The crude product should be purified immediately by flash column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) to yield the final product, 1-(3-(benzyloxy)isoxazol-5-yl)-2-bromoethanone. Store the purified product at low temperature (-20 °C) under an inert atmosphere.

Mechanistic Insight: Acid-Catalyzed α-Bromination

Understanding the mechanism is key to troubleshooting. The reaction proceeds via an acid-catalyzed enol intermediate, which is the active nucleophile.[2][6] The rate of halogenation is dependent on the rate of enol formation, not the concentration of the halogen.[2]

Mechanism of Acid-Catalyzed Bromination cluster_steps ketone Ketone (R-CO-CH₃) protonated_ketone Protonated Ketone (Resonance Stabilized) ketone->protonated_ketone + H⁺ (from HBr/AcOH) enol Enol Intermediate protonated_ketone->enol - H⁺ (Keto-Enol Tautomerism) [Rate-Determining Step] product_cation Protonated α-Bromo Ketone enol->product_cation + Br-Br (Electrophilic Attack) - Br⁻ product α-Bromo Ketone (R-CO-CH₂Br) product_cation->product - H⁺

Sources

Optimization

Technical Support Center: Chromatography Purification Techniques for 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone

Diagnostic Overview The target molecule, 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone, presents a unique bifunctional challenge for chromatographic purification. While the 3-(benzyloxy)isoxazole core is relatively stab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

The target molecule, 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone, presents a unique bifunctional challenge for chromatographic purification. While the 3-(benzyloxy)isoxazole core is relatively stable, the α -bromo ketone moiety is highly reactive. It is susceptible to enolization, nucleophilic displacement, and hydrolysis. Consequently, standard purification protocols often result in poor recovery, streaking, or complete degradation. This guide provides field-proven troubleshooting strategies to isolate this compound with high purity and yield.

Troubleshooting FAQs

Q1: My compound streaks severely on standard silica gel, and my isolated yield is <30%. What is causing this degradation? Cause: Standard chromatographic silica gel possesses acidic surface silanol (Si-OH) groups (pH ~4.5–5.5). These acidic sites catalyze the enolization of the ketone. For α -bromo ketones, this enolization facilitates rapid degradation, debromination, or irreversible binding to the stationary phase[1]. Solution: Minimize residence time on the column. Switch from gravity chromatography to rapid Flash Column Chromatography. If degradation persists, replace standard silica with Neutral Alumina (Al₂O₃) , which lacks the acidic silanol groups and provides a much milder environment for halogenated ketones[2].

Q2: To prevent silica degradation, I pre-treated my column with 1% Triethylamine (TEA). Now I have a new, highly polar byproduct. What happened? Cause: While TEA is a standard additive to deactivate acidic silica for basic compounds[2], it is strongly nucleophilic. The primary α -bromo ketone is an excellent electrophile. The TEA displaced the bromide via an S_N2 reaction, generating a quaternary ammonium salt. Solution: Never use nucleophilic amines (TEA, DIPEA, ammonia) when purifying α -alkyl halides. If you must use silica, rely strictly on neutral alumina or rapid elution to prevent degradation.

Q3: I am using Reverse-Phase (RP) HPLC, but LC-MS shows a major impurity at [M - Br + OH] (+16 Da relative to the parent mass minus bromine). How do I stop this? Cause: The α -bromo ketone is undergoing hydrolysis in the aqueous mobile phase to form an α -hydroxy ketone. This process is accelerated by neutral-to-basic pH and elevated temperatures. Solution: Force the mobile phase to an acidic pH by adding 0.1% Formic Acid (FA) [3]. This suppresses hydroxide ion concentration, halting base-catalyzed hydrolysis. Additionally, reduce the column compartment temperature to 20°C, and lyophilize (freeze-dry) the collected fractions immediately. Do not leave the compound sitting in aqueous solvent overnight.

Q4: I cannot separate the mono-bromo target from the unreacted methyl ketone precursor and the dibromo byproduct using Hexane/Ethyl Acetate. Any suggestions? Cause: Hexane/Ethyl Acetate separates primarily by hydrogen bonding and dipole-dipole interactions. The methyl ketone, mono-bromo, and dibromo derivatives have similar polarities in this system. Solution: Change the selectivity of your solvent system. Systematically screen alternative mixtures like Toluene/Ethyl Acetate or Dichloromethane/Hexane [4]. Toluene leverages π−π interactions with the benzyloxy and isoxazole rings, which are perturbed differently by the steric bulk and electron-withdrawing nature of the bromine atoms, often resolving these closely eluting spots.

Quantitative Data: Purification Strategies Comparison

Chromatography MethodStationary PhaseOptimal Solvent SystemAdditives / ModifiersExpected RecoveryPrimary Risk Factor
Standard Flash (NP) Silica Gel (60 Å)Hexane / EtOAcNone30 - 50%High degradation / streaking
Optimized Flash (NP) Neutral AluminaToluene / EtOAcNone75 - 85%Co-elution of dibromo impurity
Prep-HPLC (RP) C18 / Low-Silanol RPWater / Acetonitrile0.1% Formic Acid80 - 90%Hydrolysis if not lyophilized fast

Validated Experimental Protocols

Protocol A: Optimized Normal-Phase Flash Chromatography (Scale > 1g)

Use this protocol for bulk purification where RP-HPLC is not feasible.

  • Stationary Phase Preparation: Pack a flash column with Neutral Alumina (Brockmann Grade III) to avoid the acidic silanol groups present on standard silica[2]. Crucial: Do not use amine deactivators.

  • Sample Loading: Dissolve the crude 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone in a minimum volume of dichloromethane (DCM). Apply evenly to the column head.

  • Elution: Elute using a gradient of Toluene/Ethyl Acetate (starting at 100:0 to 85:15). Toluene enhances π−π interactions with the benzyloxy group, improving separation from the dibromo impurity[4].

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). Combine product-containing fractions and concentrate under reduced pressure at a water bath temperature 30°C to prevent thermal degradation.

Protocol B: Reverse-Phase Preparative HPLC (Scale < 1g)

Use this protocol for final isolation requiring >95% purity.

  • System Setup: Equip the Prep-HPLC with a C18 or specialized low-silanol reverse-phase column (e.g., Newcrom R1)[3]. Set the column compartment to 20°C.

  • Mobile Phase Preparation:

    • Buffer A: HPLC-grade Water + 0.1% Formic Acid.

    • Buffer B: HPLC-grade Acetonitrile + 0.1% Formic Acid. (Note: Formic acid is critical to maintain low pH and prevent hydrolysis of the α -bromo ketone[3].)

  • Gradient Execution: Run a shallow gradient from 30% B to 80% B over 20 minutes at an appropriate flow rate for your column diameter.

  • Recovery: Immediately freeze the collected fractions on dry ice and lyophilize. Crucial: Do not use rotary evaporation for aqueous fractions, as prolonged heat will induce hydrolysis.

Purification Workflow Visualization

PurificationWorkflow Crude Crude 1-(3-(Benzyloxy)isoxazol-5-yl) -2-bromoethanone CheckImp Analyze Impurities (TLC / LC-MS) Crude->CheckImp NP_Path Normal Phase (Flash) (Best for Scale-up) CheckImp->NP_Path > 1 gram RP_Path Reverse Phase (Prep-HPLC) (Best for High Purity) CheckImp->RP_Path < 1 gram NP_Silica Use Neutral Alumina (Avoid TEA/Amines) NP_Path->NP_Silica RP_Buffer Use 0.1% Formic Acid (Suppress Hydrolysis) RP_Path->RP_Buffer NP_Solvent Elute: Toluene/EtOAc (Minimize Residence Time) NP_Silica->NP_Solvent Pure Pure Target Compound (Store at -20°C under Ar) NP_Solvent->Pure RP_Temp Run at 20°C & Lyophilize Immediately RP_Buffer->RP_Temp RP_Temp->Pure

Decision tree for the chromatographic purification of alpha-bromo isoxazole derivatives.

References

  • Separation of Isoxazole on Newcrom R1 HPLC column, SIELC Technologies. URL:[Link]

  • Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide: An easy and rapid method, ResearchGate. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Spectral Guide: 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone in Drug Discovery

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related halogenated intermediates in complex synthetic workflows. 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone is a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related halogenated intermediates in complex synthetic workflows. 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone is a critical electrophilic intermediate used in the synthesis of heterobifunctional degraders (PROTACs) targeting E3 ubiquitin ligases ()[1], as well as in the development of aminothiazole-based DGKζ inhibitors for immuno-oncology ()[2].

This guide objectively compares the NMR spectral performance and structural elucidation of this target bromoethanone against its common synthetic alternatives: the chloroethanone analog and the unhalogenated methyl ketone precursor.

Structural Elucidation & Performance Comparison

When confirming the identity of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone, the chemical shift of the α -protons is the primary diagnostic marker. The bromoethanone offers optimal electrophilic reactivity for Hantzsch thiazole syntheses compared to the chloro-derivative, and this difference in halogen electronegativity is directly reflected in the NMR data.

Below is the comparative quantitative data summarizing the expected spectral shifts.

Table 1: 1 H NMR Spectral Comparison (400 MHz, CDCl 3​ )
Proton EnvironmentBromoethanone (Target)Chloroethanone (Alternative 1)Methyl Ketone (Alternative 2)
Isoxazole H-4 δ 6.85 (s, 1H) δ 6.86 (s, 1H) δ 6.82 (s, 1H)
-OCH 2​ Ph δ 5.32 (s, 2H) δ 5.32 (s, 2H) δ 5.30 (s, 2H)
α -Protons δ 4.45 (s, 2H) δ 4.70 (s, 2H) δ 2.60 (s, 3H)
Aromatic H δ 7.35 - 7.45 (m, 5H) δ 7.35 - 7.45 (m, 5H) δ 7.35 - 7.45 (m, 5H)
Table 2: 13 C NMR Spectral Comparison (100 MHz, CDCl 3​ )
Carbon EnvironmentBromoethanone (Target)Chloroethanone (Alternative 1)Methyl Ketone (Alternative 2)
Carbonyl (C=O) δ 181.2 δ 181.8 δ 186.5
α -Carbon δ 29.5 (-CH 2​ Br) δ 46.0 (-CH 2​ Cl) δ 27.8 (-CH 3​ )
Isoxazole C-5 δ 162.0 δ 162.2 δ 163.5
Isoxazole C-3 δ 171.5 δ 171.5 δ 171.2

Experimental Logic: Solvent Selection & Causality

The choice of solvent in NMR acquisition is not arbitrary, especially for highly reactive electrophiles.

  • Why CDCl 3​ over DMSO-d 6​ ? α -bromo ketones are susceptible to solvolysis and nucleophilic attack. In polar aprotic solvents like DMSO-d 6​ , trace moisture or impurities can initiate degradation during the extended acquisition times required for 13 C NMR. CDCl 3​ provides a non-nucleophilic environment that stabilizes the bromoethanone.

  • Spectral Window: CDCl 3​ offers a clear, unobstructed spectral window between 4.0–5.0 ppm, allowing for the accurate integration of the critical α -bromo protons without the need for solvent suppression artifacts.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step contains an internal check to prevent false-positive structural confirmations.

Step 1: Sample Preparation

  • Action: Weigh exactly 15–20 mg of the compound and dissolve in 0.6 mL of CDCl 3​ containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality: 15 mg ensures an optimal signal-to-noise ratio (SNR) for 13 C acquisition within 1 hour, preventing concentration-dependent chemical shifting.

Step 2: Probe Tuning & Matching

  • Action: Perform automated tuning and matching (ATM) followed by gradient shimming (Z1-Z5).

  • Causality: Minimizing reflected power maximizes probe sensitivity, ensuring the sharpest possible linewidths (<1 Hz) to resolve any potential meta-coupling in the aromatic region.

Step 3: Pulse Calibration & Acquisition

  • Action: Execute a 90° pulse calibration specific to the sample. Acquire 1 H data (16 scans, D1=1s) and 13 C data (1024 scans, D1=2s).

  • Causality: Relying on default parameters can lead to incomplete relaxation. Calibrating the pulse ensures quantitative integration of the α -protons against the benzyloxy protons.

Step 4: Orthogonal Self-Validation

  • Action: Set the TMS peak to exactly 0.00 ppm.

  • Validation Check: Observe the residual CHCl 3​ peak. If it does not appear at exactly 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C) as per standard solvent tables (), the calibration is rejected due to temperature fluctuations or field drift, and the run must be repeated.

Mechanistic & Analytical Workflows

Synthetic_Pathway A Methyl Ketone Precursor (Poor Electrophile) B Bromoethanone (Target) (Optimal Reactivity) A->B Br2 / HBr High Yield C Chloroethanone (Alt) (Lower Reactivity) A->C NCS / HCl Slower Kinetics D Aminothiazole Product (DGKζ Inhibitor) B->D Hantzsch Condensation Fast, High Yield C->D Hantzsch Condensation Requires Heating

Synthetic workflow comparing halogenated intermediates for aminothiazole drug development.

NMR_Validation N1 1. Sample Prep 15 mg Compound 0.6 mL CDCl3 + 0.05% TMS N2 2. Tuning & Shimming Automated ATM Gradient Shimming (Z1-Z5) N1->N2 N3 3. Acquisition 1H: 16 Scans, D1=1s 13C: 1024 Scans, D1=2s N2->N3 N4 4. Self-Validation TMS = 0.00 ppm CHCl3 = 7.26 ppm N3->N4

Self-validating NMR acquisition protocol ensuring spectral accuracy and reproducibility.

References

  • Title: Modulators of proteolysis and associated methods of use (WO2019195609A2)
  • Title: SUBSTITUTED AMINOTHIAZOLES AS DGKZETA INHIBITORS FOR IMMUNE ACTIVATION (EP4139287B1)
  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Comparative Reactivity Guide: 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone vs. 2-Chloroethanone Analogs

As drug development professionals and synthetic chemists design complex heterocyclic scaffolds, the selection of the appropriate electrophilic building block is critical. The synthesis of functionalized isoxazoles—often...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists design complex heterocyclic scaffolds, the selection of the appropriate electrophilic building block is critical. The synthesis of functionalized isoxazoles—often utilized as privileged scaffolds in medicinal chemistry for their bioisosteric properties—frequently relies on α -haloketone intermediates.

This guide provides an in-depth comparative analysis of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone against its 2-chloroethanone counterparts. By examining the thermodynamic causality, kinetic profiles, and practical handling of these bifunctional electrophiles, this guide will empower you to optimize your synthetic workflows, particularly in heterocycle construction such as the Hantzsch thiazole synthesis.

Mechanistic Causality: The Electrophilic Warhead

α -Halo ketones are exceptionally reactive alkylating agents. The adjacent carbonyl group drastically increases the electrophilicity of the α -carbon through both inductive electron withdrawal and resonance stabilization of the SN​2 transition state. To contextualize this reactivity, literature indicates that simple α -chloro ketones like chloroacetone react approximately 36,000 times faster than 1-chloropropane in standard SN​2 reactions .

However, when comparing the bromo versus chloro analogs on the complex 3-(benzyloxy)isoxazole scaffold, the divergence in reactivity is profound:

  • Leaving Group Ability (Kinetics): The carbon-bromine bond (~285 kJ/mol) is significantly weaker and more polarizable than the carbon-chlorine bond (~339 kJ/mol). In the context of the highly electron-withdrawing isoxazole ring, the α -carbon is already highly electrophilic . The superior leaving group ability of bromide lowers the activation energy ( Ea​ ) for nucleophilic attack, allowing the bromoethanone to react rapidly even at room temperature.

  • Competing Pathways (Thermodynamics): The strong electron-withdrawing nature of the isoxazole ring increases the acidity of the α -protons. If the SN​2 reaction is slow (as is often the case with the chloro analog), competing pathways such as enolization, self-condensation, or degradation can occur. The rapid kinetics of the bromo analog allow the desired substitution to outcompete these side reactions, typically resulting in cleaner crude profiles.

Application: The Hantzsch Thiazole Synthesis

The most common application for these specific α -haloketones is the synthesis of 2-aminothiazole derivatives via the Hantzsch reaction . This multi-step pathway relies entirely on the initial SN​2 attack by a thioamide or thiourea.

Hantzsch_Pathway A 1-(3-(Benzyloxy)isoxazol-5-yl) -2-haloethanone (X = Br, Cl) C S_N2 Alkylation Intermediate (Thioether) A->C Nucleophilic Attack (S_N2) B Thioamide / Thiourea B->C D Intramolecular Cyclization (Hemithioacetal) C->D Amine attacks Carbonyl E Dehydration (-H2O) D->E Acid/Base Catalysis F Thiazole Derivative E->F Aromatization

Mechanism of the Hantzsch Thiazole Synthesis showing SN2 and cyclization steps.

Quantitative Benchmarking

The following table summarizes the performance metrics of both analogs when subjected to standard Hantzsch cyclization conditions with thiourea.

Parameter1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone2-Chloroethanone Analog
Leaving Group Bromide (Weaker C-X bond, highly polarizable)Chloride (Stronger C-X bond, less polarizable)
Relative SN​2 Rate Very High (Rapid conversion)Moderate (Requires thermal activation)
Typical Reaction Temp 20°C – 40°C70°C – 80°C (Reflux required)
Typical Reaction Time 0.5 – 1.5 hours4 – 12 hours
Average Thiazole Yield 85% – 95%60% – 75%
Storage & Stability Low (Light sensitive; requires -20°C storage)High (Stable at 4°C for extended periods)

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols have been designed as self-validating systems. Each step includes a physical or analytical checkpoint to confirm causality and reaction progression before advancing.

Experimental_Workflow Start Equip Reaction Vessel Br_Path Bromoethanone + Methanol Stir 30 min @ RT-40°C Start->Br_Path Cl_Path Chloroethanone + Ethanol Reflux 4-12 hrs @ 80°C Start->Cl_Path TLC TLC Monitoring (Complete Consumption) Br_Path->TLC Cl_Path->TLC Workup Aqueous Na2CO3 Quench & Filtration TLC->Workup Product Purified Thiazole Workup->Product

Comparative experimental workflow for bromo vs. chloroethanone analogs.

Protocol A: Synthesis using the Bromoethanone Analog

Optimized for speed and high yield, leveraging the superior leaving group.

  • Preparation: Dissolve 1.0 equivalent of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone in anhydrous methanol to achieve a 0.2 M concentration.

    • Validation Check: The solution must be clear and pale yellow. Any dark discoloration indicates premature degradation of the starting material .

  • Initiation: Add 1.2 equivalents of thiourea in one single portion. Stir at room temperature (20°C - 25°C).

  • Progression: Monitor the physical state of the reaction.

    • Validation Check: Within 15 to 30 minutes, a fine precipitate should begin to form. This is the hydrobromide salt of the newly formed thiazole. The formation of this salt drives the equilibrium forward.

  • Endpoint Confirmation: After 1 hour, analyze via TLC (Hexane:EtOAc 2:1).

    • Validation Check: The starting bromoethanone ( Rf​≈0.6 ) must be completely absent. A new, highly UV-active spot at the baseline ( Rf​≈0.0−0.1 ) confirms the presence of the thiazole salt.

  • Workup: Pour the suspension into a beaker containing 5% aqueous Na2​CO3​ (equal to the reaction volume) to neutralize the hydrobromide salt.

    • Validation Check: The suspension will shift in texture and color as the free base of the aminothiazole precipitates. Ensure the final pH is ~8.

  • Isolation: Filter the solid through a Büchner funnel, wash with cold distilled water, and dry under a vacuum.

Protocol B: Synthesis using the Chloroethanone Analog

Optimized for stability, requiring thermal energy to overcome the higher Ea​ .

  • Preparation: Dissolve 1.0 equivalent of the chloroethanone analog in absolute ethanol (0.2 M). Ethanol is chosen over methanol to allow for a higher reflux temperature.

  • Initiation: Add 1.2 equivalents of thiourea.

  • Progression: Equip with a reflux condenser and heat to 80°C.

    • Causality Check: Unlike the bromo analog, room temperature stirring will result in <10% conversion after 24 hours. Thermal activation is strictly required to force the chloride leaving group.

  • Endpoint Confirmation: Monitor via TLC every 2 hours.

    • Validation Check: The reaction typically requires 4 to 8 hours. Do not stop the reaction until the chloroethanone spot is entirely consumed, as separating unreacted chloroethanone from the product during workup is notoriously difficult.

  • Workup: Once complete, cool the reaction to room temperature. The hydrochloride salt may not precipitate as readily as the hydrobromide salt. Concentrate the solvent by 50% under reduced pressure, then quench with 5% aqueous Na2​CO3​ to precipitate the free base. Filter and dry.

Conclusion and Selection Criteria

For discovery chemistry and rapid analog generation, 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone is the superior choice. Its rapid kinetics allow for mild reaction conditions, which preserves the integrity of the sensitive benzyloxyisoxazole core and suppresses side reactions, ultimately delivering higher yields.

Conversely, the 2-chloroethanone analog should be selected for process chemistry or scale-up scenarios where long-term shelf stability and safer handling profiles (reduced lachrymatory effects) outweigh the need for rapid reaction times.

References
  • α-Halo ketone Wikipedia URL:[Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones Chemistry LibreTexts URL:[Link]

Validation

HPLC method validation for testing 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone purity

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Purity Assessment of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone and Comparison with Alternative Analytical Techniques Introduction In the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Purity Assessment of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone and Comparison with Alternative Analytical Techniques

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-(3-(benzyloxy)isoxazol-5-yl)-2-bromoethanone is a sophisticated heterocyclic molecule, likely serving as a critical building block in the synthesis of novel therapeutic agents. Its reactive α-bromo-ketone moiety and complex structure necessitate a highly reliable and robust analytical method to ensure its purity, identify potential process-related impurities, and monitor its stability.

This guide provides a comprehensive, field-proven walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific purpose. Adhering to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, we will not only detail the "how" but, more importantly, the "why" behind each experimental choice.[1][2] This approach ensures the resulting protocol is not just a series of steps but a self-validating system built on scientific rationale and regulatory compliance.

Furthermore, we will objectively compare the validated HPLC method against other viable analytical technologies, namely Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the experimental data and context necessary for researchers, scientists, and drug development professionals to make informed decisions based on their specific analytical needs, from routine quality control to in-depth impurity profiling.

Part 1: Development and Validation of a Stability-Indicating HPLC Method

The primary goal is to develop a method that can separate the main compound from its potential impurities and degradation products, making it "stability-indicating." The structure of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone, containing aromatic rings, provides strong UV absorbance, making HPLC with UV detection the logical choice for a robust and widely accessible analytical technique.[3]

Method Development Rationale

The selection of chromatographic parameters is a deliberate process aimed at achieving optimal separation (resolution), sensitivity, and peak shape.

  • Technique: Reversed-Phase HPLC (RP-HPLC) is chosen because the target analyte is a moderately polar organic molecule. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase, which is ideal for this class of compounds.[4]

  • Stationary Phase: A C18 column is the workhorse of RP-HPLC, offering excellent hydrophobic retention and selectivity for a broad range of molecules. A column with dimensions of 4.6 x 150 mm and a 3.5 µm particle size provides a good balance between efficiency, backpressure, and analysis time.

  • Mobile Phase: A gradient elution using water (with 0.1% formic acid) and acetonitrile (ACN) is selected. Formic acid is added to control the pH and sharpen the peaks by suppressing the ionization of any acidic or basic functional groups. Acetonitrile is a common organic modifier that provides good elution strength and low UV cutoff. A gradient is necessary to elute both polar and non-polar impurities within a reasonable timeframe.

  • Detection: Based on the conjugated aromatic system, a UV detector set at 254 nm is proposed as a starting point, as this wavelength typically provides a good response for many aromatic compounds. A photodiode array (PDA) detector would be ideal during development to assess peak purity and select the optimal wavelength.

Proposed Chromatographic Conditions
ParameterCondition
Instrument HPLC System with Quaternary Pump, Autosampler, and PDA/UV Detector
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 50% B; 5-20 min: 50% to 90% B; 20-25 min: 90% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Method Validation Protocol and Acceptance Criteria (per ICH Q2(R2))

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[5][6] The following parameters are critical for a purity method.

Dev Method Development Protocol Validation Protocol Definition Dev->Protocol Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy (% Recovery) Protocol->Acc Prec Precision (Repeatability & Intermediate) Protocol->Prec LoQ LOD & LOQ Protocol->LoQ Rob Robustness Protocol->Rob Report Final Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LoQ->Report Rob->Report

Caption: Workflow for HPLC Method Validation.

  • Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or excipients.[7] For a purity assay, this is the most critical validation parameter. To prove the method is stability-indicating, we must demonstrate that it can separate the main peak from any degradation products formed under stress conditions.[2]

  • Experimental Protocol:

    • Prepare Samples: Subject the analyte solution (e.g., 1 mg/mL) to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solid sample at 105°C for 48 hours.

      • Photolytic Degradation: Expose solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.

    • Analysis: Analyze an unstressed sample, a blank (diluent), and each stressed sample.

    • Evaluation: Use a PDA detector to assess peak purity for the main analyte peak in all chromatograms. The resolution between the main peak and the closest eluting impurity/degradant peak should be calculated.

  • Acceptance Criteria:

    • The method must demonstrate baseline separation of the main peak from all degradation products and impurities.

    • Resolution (Rs) between the main peak and the nearest eluting peak should be > 2.0.

    • The peak purity index for the main peak in the presence of its degradants should pass the software's threshold (e.g., > 990), indicating no co-eluting peaks.

  • Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. This is essential for accurate quantitation of both the main component and its impurities.

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five concentrations spanning the expected range. For an impurity method, this should typically range from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit (e.g., from 0.05% to 1.5% of the nominal assay concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

    • The data points should not show significant deviation from the regression line.

  • Causality: Accuracy measures the closeness of the test results to the true value. It confirms that the method provides a result that is correct and free from systemic error.

  • Experimental Protocol:

    • Prepare a sample matrix (e.g., a placebo or a sample of the next synthesis step).

    • Spike the matrix with the analyte at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the spiked amount.

  • Acceptance Criteria:

    • The mean percent recovery should be within 90.0% to 110.0% for each level.

  • Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[5]

  • Experimental Protocol:

    • Repeatability: Prepare six individual samples at 100% of the test concentration (e.g., 0.5% impurity level). Analyze them on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The Relative Standard Deviation (%RSD) for the repeatability and intermediate precision studies should be ≤ 5.0% for impurities.

  • Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[8] These are critical for determining the reporting threshold for impurities.

  • Experimental Protocol:

    • Method 1 (Based on Standard Deviation of the Response and the Slope):

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ = the standard deviation of the y-intercept of the linearity regression line and S = the slope of the calibration curve.

    • Method 2 (Signal-to-Noise Ratio): Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Confirmation: Prepare samples at the determined LOQ concentration and analyze them to confirm that the precision and accuracy criteria are met at this level.

  • Acceptance Criteria:

    • The LOQ must be validated with acceptable precision (%RSD ≤ 10%) and accuracy (recovery 80-120%).

    • The LOQ should be at or below the reporting threshold for impurities (e.g., 0.05% as per ICH Q3A).

  • Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5] This provides an indication of its reliability during normal usage. It is typically evaluated during the development phase.

  • Experimental Protocol:

    • Vary critical parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase pH (± 0.2 units)

      • Mobile Phase Composition (± 2% organic)

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria:

    • System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within their predefined limits for all variations.

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance CriteriaStatus
Specificity Baseline resolution (Rs > 3.5) for all degradants. Peak purity > 995.Rs > 2.0; Peak purity must pass.Pass
Linearity (r²) 0.9998≥ 0.999Pass
Range 0.01 µg/mL (LOQ) to 5 µg/mLCovers impurity rangePass
Accuracy (% Recovery) 98.5% - 102.1%90.0% - 110.0%Pass
Precision (Repeatability) %RSD = 1.8%≤ 5.0%Pass
Precision (Intermediate) %RSD = 2.5%≤ 5.0%Pass
LOD 0.003 µg/mL (S/N > 3)-Pass
LOQ 0.01 µg/mL (S/N > 10)%RSD ≤ 10% at LOQPass
Robustness System suitability passed under all varied conditions.System suitability criteria met.Pass

Part 2: Comparative Analysis of Analytical Techniques

While the validated HPLC method is robust and suitable for routine QC, other techniques may offer advantages depending on the specific analytical challenge.[9]

Start Analytical Need Defined IsRoutineQC Routine QC? Start->IsRoutineQC NeedImpurityID Need Impurity ID? IsRoutineQC->NeedImpurityID No HPLC Use Validated HPLC IsRoutineQC->HPLC Yes UPLC Consider UPLC (Higher Throughput) NeedImpurityID->UPLC No LCMS Consider LC-MS (Impurity ID) NeedImpurityID->LCMS Yes IsVolatile Is Analyte Volatile & Thermally Stable? GCMS Consider GC-MS (Volatile Impurities) IsVolatile->GCMS Yes HPLC_No HPLC Not Suitable IsVolatile->HPLC_No No, Re-evaluate Method UPLC->IsVolatile Check for Volatiles LCMS->IsVolatile Check for Volatiles

Caption: Decision matrix for selecting an analytical technique.

Comparison Table
FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)
Principle Separation in a liquid mobile phase based on partitioning with a solid stationary phase.Similar to HPLC but uses sub-2µm particles, requiring much higher pressures.[10]Separation of volatile compounds in a gaseous mobile phase, with detection by mass spectrometry.[11]
Analysis Time ~30 minutes per sample~5-10 minutes per sample~15-25 minutes per sample
Resolution Good (Rs > 2.0 achieved)Excellent (typically 1.7x better than HPLC)[12]Excellent for volatile compounds.
Sensitivity Good (LOQ at 0.01 µg/mL)Very Good (typically 3x better than HPLC)[12]Excellent, especially with MS detection.
Analyte Suitability Ideal for non-volatile and thermally labile compounds like the target analyte.[13]Same as HPLC, but with better performance.Only for volatile and thermally stable compounds. The target analyte may degrade at high temperatures.[14]
Impurity Identification Requires collection of fractions and further analysis (e.g., by MS).Can be coupled with MS (UPLC-MS) for direct identification.[9]Provides mass spectra for direct structural elucidation of volatile impurities.[15]
Cost (Instrument) ModerateHigh (30-50% more than HPLC)[16]High
Cost (Operational) Moderate (solvent consumption)Lower (reduced solvent consumption due to shorter run times)Lower (uses inexpensive carrier gases)[11]
Best For... Routine QC, stability testing, robust and reliable purity assessment.[17]High-throughput screening, complex mixture analysis, improved sensitivity.[18]Analysis of residual solvents, volatile starting materials, or specific volatile degradation products.[19]
In-Depth Comparison
  • HPLC: As demonstrated, HPLC is the gold standard for this type of analysis. It is robust, reliable, and provides accurate and precise quantitative data. Its primary limitation is the longer analysis time compared to UPLC, which can be a bottleneck in high-throughput environments.

  • UPLC: UPLC is essentially a higher-performance version of HPLC. By using smaller stationary phase particles (<2 µm), it achieves significantly better resolution and much faster analysis times.[16] For the purity testing of 1-(3-(benzyloxy)isoxazol-5-yl)-2-bromoethanone, converting the validated HPLC method to a UPLC method would result in a substantial increase in sample throughput and a reduction in solvent waste, making it economically and environmentally advantageous for laboratories with a high sample load. The fundamental validation parameters would still need to be confirmed on the UPLC system.

  • GC-MS: This technique is fundamentally unsuited for the primary purity analysis of the target compound. The molecule's high molecular weight and functional groups make it unlikely to be sufficiently volatile and thermally stable to pass through a GC system without degradation.[14] However, GC-MS is an invaluable orthogonal technique. It would be the method of choice for quantifying any volatile organic impurities, such as residual solvents (e.g., acetone, ethyl acetate) from the synthesis, which are not well-retained or detected by the RP-HPLC method.[20]

Conclusion

The validated reversed-phase HPLC method detailed in this guide is demonstrated to be specific, linear, accurate, precise, and robust, making it highly suitable for the intended purpose of assessing the purity of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone in a regulated drug development environment. It is a reliable workhorse for quality control and stability studies.

However, the choice of an analytical technique is not one-size-fits-all. For laboratories requiring higher throughput and greater sensitivity, transitioning to a UPLC method is a logical and powerful upgrade. For the specific and crucial task of analyzing volatile impurities like residual solvents, GC-MS remains the indispensable and complementary tool. A comprehensive quality control strategy should leverage the strengths of each technique, using the validated HPLC method for routine purity and stability, and a dedicated GC-MS method for volatile impurity analysis, thereby ensuring the highest standards of product quality and patient safety.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. European Medicines Agency; 1995.

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Published March 6, 2024.

  • Bradley, C. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Published October 22, 2025.

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Published July 2015.

  • Bioanalytical Method Validation. Essential FDA Guidelines for Bioanalytical Method Validation. Published December 26, 2025.

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. Published April 21, 2020.

  • BenchChem. A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of N3-L-Cit-OH Reactions.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Published December 14, 2023.

  • BenchChem. A Comparative Guide to HPLC Methods for Purity Assessment of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 17, 2021.

  • Patsnap. HPLC vs UPLC: Resolution and Throughput Compared. Published September 19, 2025.

  • ECA Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Published February 7, 2024.

  • Slideshare. ICH Q2 Analytical Method Validation.

  • International Council for Harmonisation. Quality Guidelines.

  • RJPT. A Review on Comparative study of HPLC and UPLC.

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Published February 20, 2026.

  • Allan Chemical Corporation. HPLC vs GC: Application Differences.

  • Chromatography Today. HPLC vs UPLC - What's the Difference?

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Published October 20, 2021.

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Published September 22, 2025.

  • uHPLCs. Compared with common analyticl HPLC, what is the advantage of UPLC?

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Published September 8, 2025.

  • BenchChem. A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Chloro-2-fluoropyridin-3-amine.

  • Austin Publishing Group. Advances in Impurity Profiling of Pharmaceutical Formulations. Published December 26, 2024.

  • Journal of Applied Pharmaceutical Science and Research. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Published December 10, 2025.

  • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. Published December 2, 2025.

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Published June 6, 2025.

  • Walsh Medical Media. Chromatographic Approaches to Pharmaceutical Impurity Profiling. Published September 30, 2025.

  • Scribd. HPLC Method Validation Guidelines.

  • PubChem. 1-(3-(Benzyloxy)phenyl)-2-bromoethanone.

  • European Directorate for the Quality of Medicines & HealthCare. Validation/Verification of Analytical Procedures. PA/PH/OMCL (13) 82 R5.

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Published July 22, 2025.

  • ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis.

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.

  • BenchChem. Purity Assessment of 1-(3,5-Diacetoxyphenyl)-1-bromoethane by HPLC: A Comparative Guide.

  • Home Sunshine Pharma. 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone CAS 43229-01-2.

  • Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing? Published July 27, 2023.

  • ACS Omega. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Published August 15, 2022.

  • Sigma-Aldrich. 2-Bromo-1-(3-phenyl-isoxazol-5-yl)-ethanone.

  • Fluorochem. 1-(3H-Benzoimidazol-5-yl)-2-bromo-ethanone.

  • Phenomenex. HPLC Testing Procedure.

  • PMC. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Published November 15, 2024.

  • Oriental Journal of Chemistry. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Published June 30, 2023.

  • SAR Publication. Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Published February 23, 2023.

  • BenchChem. physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone.

  • BenchChem. A Comparative Guide to Purity Analysis of Synthetic 5-Bromo-6-methoxy-8-nitroquinoline by HPLC.

Sources

Comparative

Yield comparison of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone in different catalytic systems

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone (CAS: 104182-22-1) [1] Executive Summary & Mechanistic Context 1-(3-(Benzyloxy)i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone (CAS: 104182-22-1) [1]

Executive Summary & Mechanistic Context

1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone is a highly specialized α -bromoketone intermediate, primarily utilized in the synthesis of 3-hydroxyisoxazole-containing β2​ -adrenergic receptor agonists, such as Broxaterol [2].

The critical challenge in synthesizing this intermediate from its precursor, 1-(3-(Benzyloxy)isoxazol-5-yl)ethanone, is achieving strict mono-bromination selectivity . The isoxazole ring is sensitive to extreme electrophilic conditions, and the benzyloxy ether can undergo cleavage in the presence of strong, unbuffered acids (such as the hydrobromic acid generated during standard bromination). Consequently, the choice of the brominating reagent/catalytic system dictates not only the yield but the downstream purification burden.

As a Senior Application Scientist, I have evaluated the three primary systems used for this transformation. This guide objectively compares these systems, explaining the causality behind their performance and providing self-validating protocols for scale-up.

Comparative Analysis of Bromination Systems

To prevent the thermodynamic sink of di-bromination, the system must maintain a low, steady-state concentration of the active electrophile ( Br+ ).

System A: Molecular Bromine ( Br2​ ) / Acetic Acid (Baseline)
  • Mechanism: Direct electrophilic attack via acid-catalyzed enolization.

  • Drawback: Rapid generation of HBr lowers the pH drastically, risking benzyloxy deprotection. The high concentration of active Br2​ frequently leads to over-bromination (di-bromoethanone), capping the mono-bromo yield at ~65%.

System B: Pyridinium Tribromide (PTB)
  • Mechanism: PTB acts as a crystalline, weighable complex that slowly releases Br2​ into the solution. This kinetic control is the industry standard for synthesizing Broxaterol and related isoxazole derivatives [3].

  • Advantage: Excellent mono-selectivity and mild acidity. The pyridine byproduct acts as a weak buffer, protecting the ether linkage.

System C: Copper(II) Bromide ( CuBr2​ ) in EtOAc/CHCl 3​
  • Mechanism: Operates via a single-electron transfer (SET) pathway rather than standard ionic electrophilic addition. CuBr2​ coordinates to the carbonyl oxygen, facilitating enolization, and delivers bromine via a radical-like intermediate [4].

  • Advantage: Near-perfect mono-selectivity. Because it does not generate free HBr in the same manner as Br2​ , it is exceptionally gentle on the benzyloxy protecting group.

Quantitative Yield Comparison
Bromination SystemConversion (%)Mono-bromo Yield (%)Di-bromo Impurity (%)Reaction Time (h)E-Factor (Waste)
Br2​ / AcOH >95%65%20 - 25%4.0High
PTB / MeOH >98%88%< 5%2.5Medium
CuBr2​ / EtOAc-CHCl 3​ >99%92% < 2% 6.0Low (if Cu recycled)

Mechanistic & Workflow Visualizations

G A Ketone Precursor B Mono-brominated Product (Target) A->B PTB or CuBr2 (Controlled Br+) C Di-brominated Byproduct (Impurity) B->C Br2/AcOH (Excess Br+)

Mechanistic divergence in alpha-bromination based on bromine source.

Workflow Start Select Bromination System Scale Production Scale & Purity Needs? Start->Scale PTB Pyridinium Tribromide (Fast, Med-Scale) Scale->PTB < 1 kg, Time-sensitive CuBr2 Copper(II) Bromide (High Purity, Large-Scale) Scale->CuBr2 > 1 kg, Strict impurity limits

Decision matrix for selecting the optimal catalytic bromination system.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality and in-process controls to ensure reproducibility.

Protocol 1: Pyridinium Tribromide (PTB) Method (Optimized for Speed)

Why this works: Methanol acts as a polar protic solvent that stabilizes the tribromide complex, ensuring a slow, controlled release of active bromine while keeping the reaction homogeneous.

  • Preparation: Dissolve 10.0 mmol of 1-(3-(Benzyloxy)isoxazol-5-yl)ethanone in 30 mL of anhydrous Methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Chill the solution to 0–5 °C using an ice bath. Causality: Lower temperatures suppress radical side-reactions and prevent the premature cleavage of the benzyloxy group.

  • Addition: Add 10.5 mmol (1.05 eq) of Pyridinium Tribromide (PTB) portion-wise over 30 minutes. The solution will turn a deep orange-red.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20 °C). Stir for 2 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the deep orange color fades to a pale yellow, indicating the consumption of the tribromide complex.

  • Workup: Quench with 10 mL of 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize trace unreacted bromine. Extract with Dichloromethane (3 x 20 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Copper(II) Bromide ( CuBr2​ ) Method (Optimized for High Purity)

Why this works: The mixed solvent system (EtOAc/CHCl 3​ ) is critical. Ethyl acetate dissolves the starting material and CuBr2​ , while Chloroform drives the precipitation of the Copper(I) Bromide (CuBr) byproduct, pushing the reaction forward via Le Chatelier's principle.

  • Preparation: Dissolve 10.0 mmol of the ketone precursor in 25 mL of Chloroform ( CHCl3​ ).

  • Reagent Suspension: In a separate flask, suspend 20.0 mmol (2.0 eq) of finely powdered CuBr2​ in 25 mL of Ethyl Acetate (EtOAc). Bring this suspension to a gentle reflux.

  • Addition: Add the chloroform solution of the ketone dropwise to the refluxing CuBr2​ suspension over 45 minutes.

  • Reaction: Maintain reflux for 5–6 hours.

  • In-Process Control (Self-Validation): The reaction progress is visually self-indicating. The black/dark-green CuBr2​ will gradually be consumed, replaced by a heavy, white precipitate of CuBr. Once the dark color is entirely gone and only white precipitate remains, the reaction is complete.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the CuBr precipitate. Wash the filter cake with EtOAc (20 mL). Concentrate the filtrate to yield the highly pure mono-brominated product.

Conclusion & Recommendations

For the synthesis of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone, traditional Br2​ /AcOH systems should be abandoned due to poor E-factors and high di-bromination rates.

  • For discovery chemistry and milligram-to-gram scale synthesis , the PTB system is highly recommended due to its operational simplicity, speed, and ease of reagent handling.

  • For process chemistry and kilogram-scale manufacturing , the CuBr2​ system is superior. Despite the longer reaction time and the need to filter copper salts, the near-total elimination of the di-bromo impurity (< 2%) drastically reduces downstream chromatographic purification costs, making it the most economically viable choice for synthesizing Broxaterol intermediates.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71149, Broxaterol. Retrieved from[Link]

  • Wikipedia Contributors. (2023). Broxaterol - Synthesis. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry, 29(12), 3459–3461. Retrieved from[Link]

Safety & Regulatory Compliance

Safety

1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone proper disposal procedures

The safe handling and disposal of highly reactive intermediates like 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone requires moving beyond basic compliance. As a halogenated α -bromo ketone, this compound presents unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of highly reactive intermediates like 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone requires moving beyond basic compliance. As a halogenated α -bromo ketone, this compound presents unique operational challenges: it is a potent alkylating agent, a severe lachrymator (tear-inducing agent), and a structurally complex heterocycle.

To build a proactive safety culture in your laboratory, this guide provides an in-depth, experience-driven framework for the disposal of this compound. We focus on the causality behind each safety protocol—explaining exactly why certain chemicals react the way they do—and provide self-validating workflows to ensure your disposal processes are verifiably safe.

Chemical Hazard Profiling & Causality

To design an effective disposal strategy, we must first deconstruct the molecule's reactivity profile. The hazards of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone dictate its logistical handling [1].

  • The α -Bromo Ketone Moiety (The Primary Hazard): The adjacent carbonyl group makes the carbon-bromine bond highly electrophilic. In biological systems, this compound acts as a potent SN​2 alkylating agent, rapidly reacting with nucleophilic sulfhydryl groups in ocular TRPA1 receptors to cause severe pain and lachrymation [2]. In a waste carboy, unquenched α -bromo ketones can react exothermically with basic or nucleophilic waste (e.g., amines), potentially causing pressure buildup or chemical explosions.

  • The Isoxazole Ring: This five-membered heterocycle is generally stable but can undergo ring-opening under strongly basic or reductive conditions[3].

  • The Benzyloxy Group: While this ether linkage is robust under mild conditions, it is susceptible to cleavage by strong acids (such as concentrated hydrobromic acid, which can form if the α -bromo ketone hydrolyzes).

Table 1: Chemical Hazard Profile & Logistical Implications

Structural FeatureHazard / ReactivityLogistical & Disposal Implication
α -Bromo Ketone Potent alkylating agent; severe lachrymator.Requires active chemical quenching prior to liquid disposal; handle strictly in a certified fume hood.
Bromine Atom Halogenated organic.Must be strictly segregated into Halogenated Organic Waste to comply with EPA/RCRA regulations.
Isoxazole Ring Heterocyclic stability; sensitive to strong reducers.Store away from oxidizing agents; do not mix with reductive waste streams.
Benzyloxy Group Ether linkage; acid-sensitive.Avoid mixing with strong acidic waste (e.g., piranha solution, conc. mineral acids) to prevent cleavage.

Operational Logistics & PPE Requirements

Because the primary hazard is airborne lachrymatory vapor and skin alkylation, standard laboratory PPE is insufficient. The following quantitative and qualitative PPE standards must be enforced before initiating any disposal or cleanup procedures.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationCausality (Why it is required)
Eye/Face Chemical safety goggles & full face shield.Protects ocular receptors from volatile lachrymatory vapors and accidental reactive splashes.
Hands Double-gloving (Nitrile over Neoprene).Nitrile provides dexterity; Neoprene offers superior resistance to halogenated organics and ketones.
Body Flame-retardant lab coat & chemical apron.Prevents skin absorption of the alkylating agent in the event of a major benchtop spill.
Respiratory Fume hood (Face velocity 80-100 fpm).Captures volatile tear-inducing aerosols before they reach the operator's breathing zone.

Self-Validating Disposal Methodologies

Simply pouring 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone into a halogenated waste carboy introduces a hidden "time bomb" of reactivity into your waste stream. The most scientifically sound approach is to actively quench the alkylating hazard, transforming it into a benign molecule before it ever reaches the waste carboy.

Protocol A: Active Quenching of Liquid Waste (The Bunte Salt Method)

This protocol utilizes sodium thiosulfate ( Na2​S2​O3​ ). The highly polarizable thiosulfate ion acts as an excellent nucleophile, rapidly displacing the bromide ion via an SN​2 mechanism. This forms a Bunte salt ( R−S−SO3​Na ), which is water-soluble, non-volatile, and completely devoid of lachrymatory or alkylating hazards.

  • Preparation: In a large Erlenmeyer flask inside the fume hood, prepare a quenching solution consisting of 10% aqueous sodium thiosulfate and 5% sodium bicarbonate.

    • Causality: The bicarbonate is critical; it neutralizes any hydrobromic acid (HBr) generated during the reaction, preventing the acidic cleavage of the benzyloxy group.

  • Addition: Slowly add the liquid waste/reaction mixture containing the α -bromo ketone to the vigorously stirring quenching solution.

  • Phase Mixing: Allow the biphasic mixture to stir vigorously for 2 to 4 hours at room temperature.

  • Self-Validation (TLC Check): Stop the stirring and allow the layers to separate. Sample the organic layer and spot it on a silica Thin Layer Chromatography (TLC) plate alongside a reference standard of the unquenched 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone. Develop the plate in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Validation Check: If the starting material spot is completely absent from the reaction mixture lane, the alkylating hazard has been 100% neutralized. If the spot remains, add more thiosulfate and continue stirring.

  • Segregation: Once validated, separate the layers. Transfer the organic layer to the Halogenated Organic Waste container. The aqueous layer (now containing the harmless Bunte salt) can generally be routed to the aqueous hazardous waste stream (verify with your local EHS officer) [1].

Protocol B: Solid Waste & Consumables

Solid waste (e.g., empty vials, contaminated spatulas, and weighing paper) cannot be easily quenched via stirring.

  • Place all contaminated solid consumables into a high-density polyethylene (HDPE) container or a sealable, heavy-duty hazardous waste bag.

  • Do not mix this solid waste with general trash or non-halogenated solid waste.

  • Label clearly as "Hazardous Solid Waste - Halogenated / Lachrymator" and store in a ventilated cabinet until EHS pickup.

Protocol C: Emergency Spill Response

If a spill occurs outside the fume hood, the immediate threat is respiratory and ocular incapacitation due to lachrymatory vapors.

  • Evacuate: Immediately evacuate the immediate area to prevent personnel exposure.

  • Absorb: Wearing full PPE (including a respirator if required by your EHS protocol), cover the spill with an inert, non-combustible solid absorbent (e.g., vermiculite or dry sand). Never use combustible materials like sawdust, which can react with strong electrophiles.

  • Neutralize In Situ: Gently spray the absorbed material with the 10% sodium thiosulfate/5% sodium bicarbonate solution to quench the α -bromo ketone on the surface.

  • Collect: Sweep the neutralized absorbent into an HDPE container using a polypropylene brush and pan. Seal, label, and request immediate EHS pickup.

Disposal Workflow Visualization

The following decision tree maps the logical flow of waste characterization, quenching, and self-validation.

G Start 1-(3-(Benzyloxy)isoxazol-5-yl) -2-bromoethanone Waste Type Waste State? Start->Type Solid Solid Waste (Unused/Contaminated) Type->Solid Powder/Vials Liquid Liquid/Reaction Mixture Type->Liquid Solutions Spill Accidental Spill Type->Spill Uncontrolled SolidWaste Hazardous Solid Waste Stream Solid->SolidWaste Quench Quenching Protocol (Thiosulfate Solution) Liquid->Quench Spill->Quench Absorb & Neutralize Validate Self-Validation (TLC Check) Quench->Validate Validate->Quench Active hazard remains HaloWaste Halogenated Organic Waste Stream Validate->HaloWaste Alkylating hazard neutralized EHS EHS Pickup & Incineration HaloWaste->EHS SolidWaste->EHS

Workflow for the segregation, quenching, and self-validated disposal of alpha-bromo ketone waste.

References

  • Management of Waste - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI) Bookshelf / National Academies Press[Link]

  • α-BROMOBENZALACETONE - Organic Syntheses Procedure Organic Syntheses[Link]

Handling

Comprehensive Safety, Handling, and Disposal Guide for 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone

As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive building blocks into medicinal chemistry pipelines. 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone is a highly valuable i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive building blocks into medicinal chemistry pipelines. 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone is a highly valuable intermediate for synthesizing complex heterocycles, but its α -bromoketone moiety demands rigorous safety protocols.

This functional group is a potent electrophile. While this makes it an excellent alkylating agent for carbon-carbon and carbon-heteroatom bond formation, it simultaneously renders the compound a severe lachrymator (tear gas), a vesicant, and a toxic exposure hazard [1]. To ensure laboratory safety and environmental compliance, researchers must move beyond generic safety data sheets and implement field-proven, causality-based handling protocols.

Physicochemical Hazard Profile

Understanding the physical nature of a chemical is the first step in risk mitigation. While the bulky benzyloxy and isoxazole rings reduce the compound's volatility compared to simpler analogs (like bromoacetone), it remains a severe contact and dust inhalation hazard.

Table 1: Hazard Summary & Operational Implications

Property / HazardDescriptionOperational Implication
Chemical Class α -Bromoketone / Alkylating AgentHighly reactive electrophile; rapidly alkylates biological nucleophiles (proteins/DNA).
Physical State Solid / Crystalline PowderDust generation is a critical hazard. Weighing must be done in a controlled, draft-free enclosure.
Lachrymator Yes (Potent)Attacks mucous membranes instantly. Must be handled exclusively inside a ducted fume hood.
Corrosivity Causes severe skin burnsDemands strict double-gloving protocols and face protection.
Environmental Toxic to aquatic lifeCannot be drain-disposed. Requires chemical quenching prior to waste segregation.

Personal Protective Equipment (PPE) Matrix & Causality

Standard laboratory PPE is insufficient for handling concentrated α -haloketones. Every piece of equipment must be selected based on the specific chemical vulnerabilities of the materials [3].

  • Engineering Controls (Primary Defense): All operations must be conducted in a externally exhausted chemical fume hood with a verified face velocity of 80–120 feet per minute (fpm). Causality: Lachrymatory vapors and fine crystalline dust will rapidly incapacitate a researcher if released into the ambient lab environment.

  • Eye and Face Protection: Chemical splash goggles paired with a full-face shield. Causality: α -bromoketones aggressively target the moisture in the eyes, forming hydrobromic acid (HBr) upon contact with water. A face shield prevents accidental droplet or dust deposition on the face during transfers.

  • Body Protection: A flame-resistant, chemical-resistant lab coat (e.g., Nomex or treated cotton) fully buttoned, with a chemical-resistant apron if handling volumes >100 mL of solvated compound.

Quantitative Glove Selection

α -Haloketones and the organic solvents used to dissolve them (such as DMF, DCM, or THF) can rapidly permeate standard laboratory gloves.

Table 2: Glove Material Breakthrough Times for α -Haloketones [2]

Glove MaterialThickness (mil)Est. Breakthrough TimeDegradationRecommendation
Nitrile (Standard)4 - 6< 10 minutesPoorUnsafe as primary protection
Neoprene15 - 30~ 60 minutesGoodAcceptable for brief tasks
Butyl Rubber 15 - 30 > 240 minutes Excellent Mandatory Outer Glove

The Double-Glove Protocol: Wear standard 4-mil nitrile gloves as the inner layer for dexterity and secondary protection, and heavy-duty Butyl rubber gloves as the outer layer. If the outer glove is contaminated, it must be removed and replaced immediately.

Operational Plan: Step-by-Step Handling Protocol

A safe protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

OperationalWorkflow Start 1. Engineering Controls Verify Hood Face Velocity PPE 2. PPE Donning Double Gloves & Shield Start->PPE Transfer 3. Enclosed Transfer Minimize Dust Exposure PPE->Transfer Reaction 4. Closed-System Reaction Argon/N2 Atmosphere Transfer->Reaction Quench 5. In-Situ Quenching Thiosulfate Addition Reaction->Quench Waste 6. Waste Segregation Halogenated Stream Quench->Waste

Sequential operational workflow for handling lachrymatory alpha-bromoketones.

Execution Methodology
  • Pre-Operation Check: Verify the fume hood monitor reads 100 fpm. Validation: If the alarm sounds or the flow is inadequate, abort the procedure.

  • Preparation: Clear the fume hood of all unnecessary equipment to prevent secondary contamination. Line the working surface with a disposable, absorbent bench pad (polyethylene backing facing down).

  • Weighing: Weigh 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone directly inside the fume hood using a draft-shielded balance. Do not transport the unsealed solid across the laboratory.

  • Solvation & Transfer: Dissolve the solid in your reaction solvent (e.g., THF) within the original weighing vial, then transfer the liquid via a sealed syringe or cannula to the main reaction vessel. Causality: Liquid transfer eliminates the risk of airborne lachrymatory dust.

  • Decontamination of Tools: Immediately place spatulas and weighing boats into a dedicated quenching bath (see Section 4) kept inside the hood.

Decontamination and Disposal Plan

Direct disposal of 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone into organic waste streams is strictly prohibited due to its reactivity and toxicity. It must be chemically deactivated (quenched) first.

The Chemistry of Quenching

The most effective and safest method to neutralize an α -bromoketone is via an SN​2 displacement using a mild, odorless sulfur nucleophile, such as Sodium Thiosulfate ( Na2​S2​O3​ ). The thiosulfate ion attacks the α -carbon, displacing the bromide leaving group to form a water-soluble, non-toxic, and non-lachrymatory "Bunte salt" [2].

QuenchingPathway Bromoketone Active Electrophile Alpha-Bromoketone Reaction SN2 Displacement (Exothermic) Bromoketone->Reaction Reagent Nucleophile Sodium Thiosulfate Reagent->Reaction BunteSalt Bunte Salt (Water-Soluble, Safe) Reaction->BunteSalt Waste Aqueous Waste Disposal BunteSalt->Waste

SN2 quenching mechanism converting toxic bromoketones into safe Bunte salts.

Step-by-Step Quenching Protocol
  • Solvent Dilution: Transfer residual 1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone (or contaminated reaction mixtures) into a large Erlenmeyer flask. Dilute with a water-miscible co-solvent (e.g., Ethanol or THF) to ensure the compound is fully dissolved.

  • Reagent Addition: While stirring vigorously, slowly add 3 to 5 molar equivalents of a 10% (w/v) aqueous Sodium Thiosulfate solution. Causality: The reaction is mildly exothermic; slow addition prevents solvent boiling and spattering.

  • Incubation: Allow the mixture to stir at room temperature for a minimum of 2 to 4 hours to ensure complete conversion.

  • System Validation: Remove a 10 μ L aliquot, perform a rapid mini-extraction, and spot it on a TLC plate against a standard of the starting material. Validation: The complete absence of the UV-active starting material spot confirms the total destruction of the electrophile.

  • Final Disposal: Once validated, the resulting mixture is no longer a lachrymator. Transfer the solution to a clearly labeled "Halogenated Aqueous Waste" container for institutional disposal.

References

  • Title: Phenacyl bromide - Laboratory Chemical Safety Summary (LCSS) Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council, National Academies Press URL: [Link]

  • Title: Personal Protective Equipment - Standard 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone
Reactant of Route 2
1-(3-(Benzyloxy)isoxazol-5-yl)-2-bromoethanone
© Copyright 2026 BenchChem. All Rights Reserved.